Ethyl 5-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 5-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-1-benzothiophene-2-carboxylate is a compound of notable interest in the fields of medicinal chemistry and organic synthesis. This compound's unique structure, featuring a benzothiophene core with a pyrimidine moiety, exhibits diverse chemical and biological activities, making it a valuable subject for scientific research.
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves the strategic assembly of its constituent moieties. A common synthetic route starts with the preparation of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid, which is subsequently converted into its amide form. This is followed by the construction of the benzothiophene core via a cyclization reaction. The ethyl ester is then introduced through esterification, completing the synthesis. Precise reaction conditions, such as temperature control, choice of solvent, and catalyst use, are critical to achieving high yields and purity.
Industrial Production Methods:
Scaling the synthesis to industrial levels necessitates optimizing the synthetic route to ensure cost-effectiveness and sustainability. This often involves the development of continuous flow reactions, the use of greener solvents, and the minimization of waste. Industrial chemists may employ high-throughput screening to refine these processes, ensuring consistent quality and efficiency in large-scale production.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the sulfur atom may be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can target the pyrimidine ring or the benzothiophene core, often using hydride donors or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄) or palladium on carbon (Pd/C) in hydrogen (H₂) atmosphere.
Substitution: Reagents like alkyl halides, acyl chlorides, or organolithium reagents under controlled temperatures and inert atmospheres.
Major Products Formed:
Depending on the reaction conditions and reagents, major products can range from sulfoxides, sulfones, reduced pyrimidine derivatives, to various substituted benzothiophene analogs.
Scientific Research Applications
This compound finds extensive use in various research domains due to its structural diversity and biological activities.
Chemistry: As an intermediate in organic synthesis, it serves as a building block for more complex molecules.
Biology: It is investigated for its potential bioactive properties, including antimicrobial, antifungal, and anticancer activities.
Medicine: Researchers explore its pharmacological potentials, examining its interaction with biological targets for drug development.
Industry: It can be utilized in the synthesis of specialty chemicals, dyes, and advanced materials.
Mechanism of Action
The biological activity of Ethyl 5-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-1-benzothiophene-2-carboxylate is primarily attributed to its interaction with specific molecular targets and pathways.
Molecular Targets and Pathways:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, disrupting metabolic pathways critical for cell survival.
DNA/RNA Interaction: The compound can intercalate with nucleic acids, affecting processes such as transcription and replication.
Signal Transduction: It can modulate signaling pathways, impacting cell growth and proliferation.
Comparison with Similar Compounds
When compared to other compounds with similar structures, such as:
5-chloro-2-(methylsulfanyl)pyrimidine-4-amido-1-benzothiophene: This lacks the ethyl ester, which may affect its solubility and bioavailability.
Ethyl 5-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-1-thiophene-2-carboxylate: This variation lacks the benzene ring in the benzothiophene core, altering its electronic properties and reactivity.
Ethyl 5-[5-chloro-2-(methylsulfanyl)benzene-4-amido]-1-benzothiophene-2-carboxylate: The substitution of pyrimidine with benzene changes its hydrogen bonding potential and polarity.
Uniqueness: The presence of both the pyrimidine and benzothiophene moieties in Ethyl 5-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-1-benzothiophene-2-carboxylate provides a unique combination of electronic and steric effects, enhancing its versatility in chemical reactions and biological interactions.
Properties
IUPAC Name |
ethyl 5-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S2/c1-3-24-16(23)13-7-9-6-10(4-5-12(9)26-13)20-15(22)14-11(18)8-19-17(21-14)25-2/h4-8H,3H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUDSFPCRBXWFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC(=C2)NC(=O)C3=NC(=NC=C3Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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